4-(1-(1-萘基)乙基)咪唑盐酸盐

描述

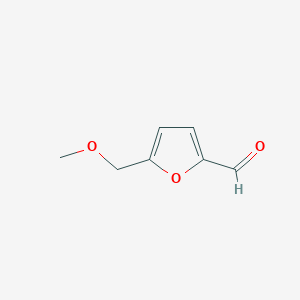

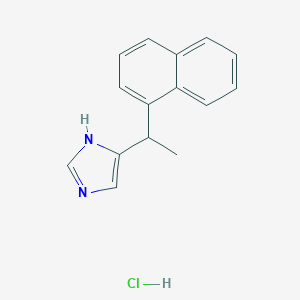

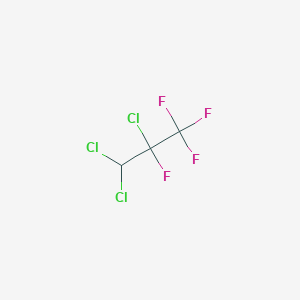

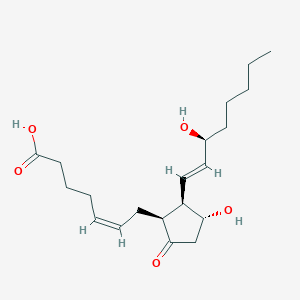

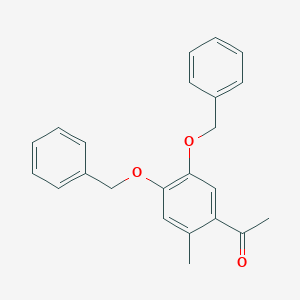

4-(1-(1-Naphthyl)ethyl)imidazole hydrochloride, also known as 4-NEMD or naphthylmedetomidine, is a chemical compound . It is a type of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The synthesis of imidazoles often involves methods that form one of the heterocycle’s core bonds . For instance, a protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported . This reaction proceeds via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .科学研究应用

肾上腺活性

洪等人(1992年)的研究合成了4-(1-(1-萘基)乙基)咪唑盐酸盐,并分析了其肾上腺活性。他们发现其光学异构体在α1-和α2-肾上腺素受体系统中的生物活性存在显著差异,其中一个异构体是α2介导的反应的选择性激动剂 (Hong et al., 1992)。

抗惊厥药物

沃克等人(1981年)发现多种1-(萘基烷基)-1H-咪唑具有强效的抗惊厥活性,表明这些化合物具有临床潜力,其中包括4-(1-(1-萘基)乙基)咪唑盐酸盐 (Walker et al., 1981)。

晶体结构分析

丁达等人(2004年)的研究聚焦于银(I)与萘基偶氮亚胺功能团的配合物的晶体结构,提供了这些配合物中的分子几何和氢键成键的见解,其中包括4-(1-(1-萘基)乙基)咪唑盐酸盐的衍生物 (Dinda et al., 2004)。

合成方法

库兹马和特恩布尔(1991年)描述了一种用于4(5)-[1-(2,3-二甲基苯基)乙基]-1H-咪唑的快速合成方法,这种化合物在结构上与4-(1-(1-萘基)乙基)咪唑盐酸盐相关。这项研究有助于理解类似化合物的高效合成途径 (Kudzma & Turnbull, 1991)。

立体化学研究

米勒等人(1976年)对咪唑啉的光学活性衍生物进行了立体化学研究,包括类似于4-(1-(1-萘基)乙基)咪唑盐酸盐的化合物。他们的研究提供了有关立体化学方面及其对生物活性的影响的见解 (Miller et al., 1976)。

安全和危害

While the specific safety and hazards for 4-(1-(1-Naphthyl)ethyl)imidazole hydrochloride are not mentioned in the search results, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid getting the chemical in eyes, on skin, or on clothing .

未来方向

The development of imidazole- and benzimidazole-based drugs is an attractive topic and draws more and more researchers to engage in this research . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

属性

IUPAC Name |

5-(1-naphthalen-1-ylethyl)-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2.ClH/c1-11(15-9-16-10-17-15)13-8-4-6-12-5-2-3-7-14(12)13;/h2-11H,1H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIIITUVRVKRHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)C3=CN=CN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30929957 | |

| Record name | 4-(1-(1-Naphthyl)ethyl)imidazole hcl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-(1-Naphthyl)ethyl)imidazole | |

CAS RN |

137967-81-8 | |

| Record name | 4-(1-(1-Naphthyl)ethyl)imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137967818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1-(1-Naphthyl)ethyl)imidazole hcl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAPHTHYLMEDETOMIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/285367936D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B158535.png)

![5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B158553.png)